5-Fluoro-4H-1-benzopyran
Overview
Description
5-Fluoro-4H-1-benzopyran is a derivative of benzopyran, a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . Benzopyrans have shown anticancerous activity in vitro .
Synthesis Analysis
A series of novel fluorescent 4H-1-benzopyrans was designed and developed as near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture . The synthesis of five luminescent samarium (III) complexes based on 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands were reported .Chemical Reactions Analysis
The detailed wavelength of absorption, excitation, and emission maxima and the Stokes shift of M-3 in different solvents were shown in Table 1 . The spectral intensity of the fluorescent molecules M-1, M-2, M-3 varied significantly with the increasing polarities of solvents .Physical and Chemical Properties Analysis
Increasing concentrations of compound M-3 to 5% BSA in PBS elicited a 4-fold increase in fluorescence intensity, exhibiting a superior environmental sensitivity . The complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm .Scientific Research Applications
Biological and Pharmacological Applications Fluoro-benzopyran derivatives exhibit a range of biological activities, making them valuable in drug development. Certain 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones have shown potent aldose reductase inhibitory activity, which is crucial for managing complications related to diabetes, such as cataract formation in rats (Unno et al., 1995). Furthermore, compounds with a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran structure, linked to an indole moiety, have shown dual affinity for 5-HT1A receptors and serotonin transporters, indicating their potential in developing novel antidepressants (Hatzenbuhler et al., 2006).
Advanced Materials and Chemical Properties The introduction of fluorine atoms into the benzopyran structure alters its physicochemical properties, such as enhancing its photochromic behavior in solution, which is of interest in materials science for developing light-responsive materials. The synthesis and characterization of fluoro-2H-1-benzopyran derivatives have been reported, where these compounds exhibit interesting photochromic properties in solution, underscoring the potential of fluorinated benzopyrans in materials science (Teral et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesized near-infrared fluorescent molecules could provide a new direction for the development of optical imaging probes and potential further drugs . The interesting optical properties of complexes in the orange-red spectral region might be useful in electronic devices, bio-assays, and liquid lasers .
Properties
IUPAC Name |
5-fluoro-4H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-2,4-6H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPAVXZAWKHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC2=C1C(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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